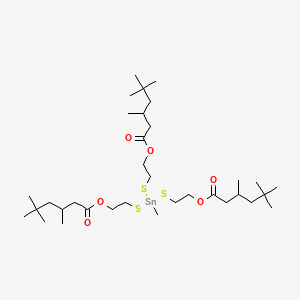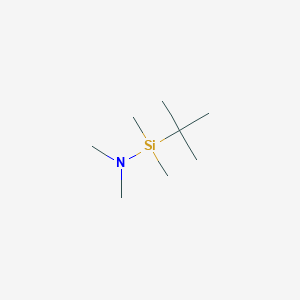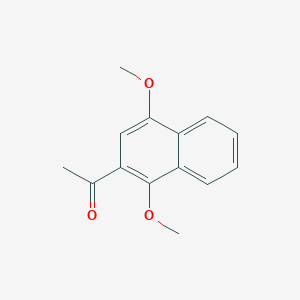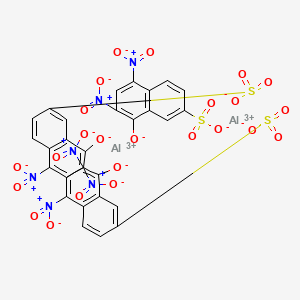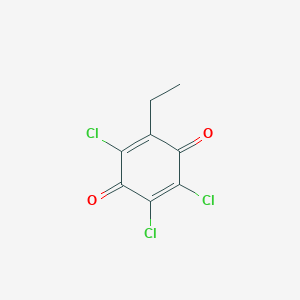
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione is a chemical compound characterized by its unique structure, which includes three chlorine atoms and an ethyl group attached to a cyclohexadiene ring
Preparation Methods
The synthesis of 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of ethylcyclohexadiene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective chlorination at the desired positions. Industrial production methods may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yield and purity.
Chemical Reactions Analysis
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include halogens, hydrogen halides, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of chlorine atoms and the ethyl group creates a highly reactive platform due to electronic and steric effects. These groups act as electrophilic centers, attracting nucleophilic species, which can lead to various addition and substitution reactions. The compound’s reactivity is further enhanced by the conjugated diene system, which facilitates interactions with other molecules.
Comparison with Similar Compounds
Similar compounds to 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione include:
2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione: Differing by the presence of an additional chlorine atom.
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: Fluorine atoms replace chlorine atoms, leading to different reactivity and properties.
2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: Methyl groups instead of chlorine atoms, resulting in different chemical behavior
Properties
CAS No. |
65824-98-8 |
|---|---|
Molecular Formula |
C8H5Cl3O2 |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
2,3,5-trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H5Cl3O2/c1-2-3-4(9)8(13)6(11)5(10)7(3)12/h2H2,1H3 |
InChI Key |
NVAUBJHBSGBOGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


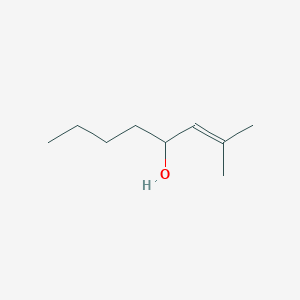
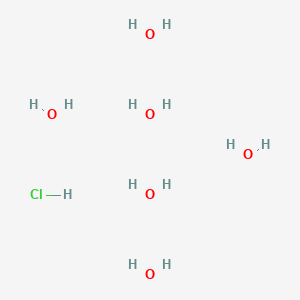
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)

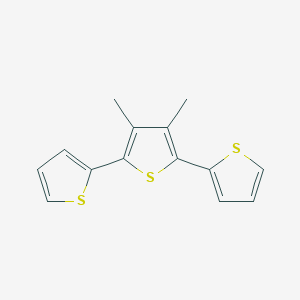
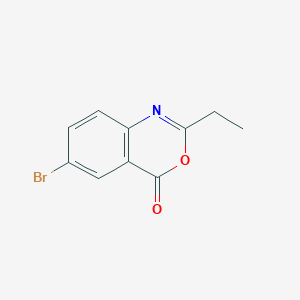
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
